1-(4-Methylphenyl)ethenol

Description

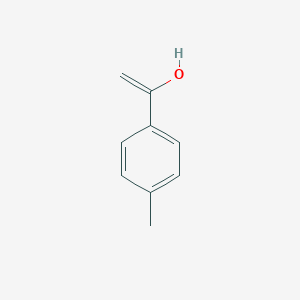

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYSAWDBBSUQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451104 | |

| Record name | Benzenemethanol,4-methyl-a-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114915-58-1 | |

| Record name | Benzenemethanol,4-methyl-a-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 4 Methylphenyl Ethenol Analogues

Generation of Ketone Precursors for Enolization

The synthesis of 1-(4-methylphenyl)ethenol is predicated on the availability of its keto tautomer, 1-(4-methylphenyl)ethanone, also known as 4-methylacetophenone. The generation of this aryl methyl ketone is a crucial first step, achievable through several synthetic pathways.

Synthesis of 1-(4-Methylphenyl)ethanone via Oxidation Pathways

A primary route to 1-(4-methylphenyl)ethanone involves the oxidation of 4-ethyltoluene. This transformation targets the benzylic C-H bonds of the ethyl group, converting them into a carbonyl function. Research has focused on developing efficient and environmentally benign oxidation systems. For instance, a notable green oxidation method utilizes iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst. This system has been shown to be effective for the oxidation of 4-ethyltoluene, providing 4-acetyltoluene in high yield. The use of molecular oxygen as the ultimate oxidant in some catalytic systems presents a green and sustainable approach to ketone synthesis.

| Oxidant/Catalyst System | Substrate | Product | Yield (%) |

| FeCl₃·6H₂O | 4-Ethyltoluene | 1-(4-Methylphenyl)ethanone | ~86 |

| Pd(OAc)₂/2,2'-bipyridine/O₂ | Silyl (B83357) enol ether of ketone | β-Aryl enone | Up to 95 |

Alternative Synthetic Routes to Aryl Methyl Ketones

Beyond direct oxidation, several other classical and modern methods are employed to synthesize 1-(4-methylphenyl)ethanone and related aryl methyl ketones.

Friedel-Crafts Acylation: This is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. docbrown.infoevitachem.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). docbrown.infoevitachem.com For the synthesis of 1-(4-methylphenyl)ethanone, toluene (B28343) is acylated with acetyl chloride. nih.gov The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product, 1-(4-methylphenyl)ethanone, is typically the major product due to reduced steric hindrance. docbrown.info

From Aryl Nitriles: Aryl methyl ketones can also be prepared from aryl nitriles. nih.gov This transformation can be accomplished by reacting the nitrile (e.g., 4-methylbenzonitrile) with a Grignard reagent like methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine.

| Method | Starting Materials | Key Reagents | General Applicability/Notes |

| Friedel-Crafts Acylation | Toluene, Acetyl Chloride | AlCl₃ (Lewis Acid) | A widely used, robust method for acylating aromatic rings. Can produce isomeric mixtures. docbrown.infonih.gov |

| From Aryl Nitriles | 4-Methylbenzonitrile, Methyl Grignard Reagent | Grignard Reagent (e.g., CH₃MgBr), then H₃O⁺ | Useful for when the corresponding nitrile is readily available. nih.gov |

| Oxidation | 4-Ethyltoluene | Various (e.g., FeCl₃, O₂) | A direct method that utilizes an alkylbenzene precursor. |

Strategies for In Situ Formation of Aryl Ethenols

This compound is the enol tautomer of 1-(4-methylphenyl)ethanone. Enols are generally transient species that exist in equilibrium with their more stable ketone counterparts. The in situ formation of aryl ethenols is typically achieved by treating the precursor ketone with either acid or base. While the equilibrium heavily favors the ketone, the transiently formed enol or its corresponding enolate can be trapped by reagents in the reaction mixture.

A common strategy to harness the reactivity of enols involves their conversion to more stable silyl enol ethers. These compounds can be isolated but are often generated in situ and used directly in subsequent reactions. acs.orguq.edu.au The formation of a silyl enol ether from 1-(4-methylphenyl)ethanone can be achieved using a silylating agent like trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a non-nucleophilic base such as 2,6-lutidine. acs.org These silyl enol ethers serve as nucleophilic equivalents of the enol and are pivotal intermediates in various C-C bond-forming reactions, such as palladium-catalyzed α-arylations. organic-chemistry.org

Recent advancements include electrochemical methods for the α-arylation of ketones, which rely on the one-pot generation and subsequent anodic oxidation of silyl enol ethers. acs.orguq.edu.aunih.gov This approach avoids the need to isolate the silyl enol intermediate. acs.orguq.edu.au

Control of Selectivity in Ethenol Generation (e.g., Regioselectivity)

For an unsymmetrical ketone with two different α-carbons bearing protons, the formation of two different regioisomeric enols or enolates is possible. udel.edunih.gov The control of this regioselectivity is a fundamental challenge in organic synthesis. nih.gov Although 1-(4-methylphenyl)ethanone is a symmetrical ketone in this regard (only one type of enol can form), the principles of regioselective enolization are critical for its analogues. The choice between the "kinetic" and "thermodynamic" enolate is governed by the reaction conditions. udel.eduwikipedia.org

Kinetic Control: The kinetic enolate is formed by removing the most sterically accessible α-proton. udel.edu This process is faster but leads to the less substituted, and therefore less thermodynamically stable, enolate. udel.edujove.com Conditions that favor the kinetic product include the use of a strong, sterically hindered, non-nucleophilic base (like lithium diisopropylamide, LDA), aprotic solvents, and low temperatures (e.g., -78 °C). udel.eduwikipedia.orgjove.com These conditions promote rapid, irreversible deprotonation. udel.edu

Thermodynamic Control: The thermodynamic enolate is the more stable enolate, featuring a more highly substituted double bond. udel.edujove.com Its formation is favored under conditions that allow for equilibration between the two possible enolates. udel.edu This is typically achieved using a weaker, non-hindered base (like sodium ethoxide or potassium tert-butoxide), a protic solvent, and higher temperatures (e.g., room temperature or above). udel.edujove.com Under these reversible conditions, the initially formed mixture of enolates can interconvert, eventually leading to a predominance of the more stable thermodynamic isomer. udel.edu

| Control Type | Conditions | Major Product | Rationale |

| Kinetic | Strong, bulky base (e.g., LDA), aprotic solvent, low temperature (-78 °C). udel.edujove.com | Less substituted enolate. jove.com | Faster deprotonation of the sterically more accessible proton under irreversible conditions. udel.edu |

| Thermodynamic | Weaker, smaller base (e.g., NaOEt), protic solvent, higher temperature (≥ 25 °C). udel.edujove.com | More substituted enolate. jove.com | Reaction is reversible, allowing equilibration to the more stable, more substituted enolate. udel.edu |

Reactivity and Reaction Pathways of 1 4 Methylphenyl Ethenol

Nucleophilic Reactivity of the Ethenol Carbon-Carbon Double Bond

The defining characteristic of 1-(4-methylphenyl)ethenol is the electron-rich nature of its C=C double bond. fiveable.me The hydroxyl group donates electron density through resonance, making the α-carbon particularly nucleophilic and susceptible to attack by a range of electrophiles. jove.comlibretexts.org This heightened reactivity distinguishes it from typical alkenes. fiveable.me

The nucleophilic α-carbon of this compound readily attacks electrophiles. libretexts.org This process begins with the electrons from the C=C double bond attacking the electrophilic species, leading to the formation of a new sigma bond at the α-carbon. This generates a resonance-stabilized cation intermediate, where the positive charge is delocalized between the β-carbon and the hydroxyl oxygen. fiveable.me Subsequent reaction steps depend on the specific electrophile and reaction conditions. Unlike simple alkenes which undergo addition across the double bond, the reaction of enols often results in the substitution of the α-hydrogen of the parent ketone. jove.com

The general mechanism involves the enol acting as the nucleophile to attack an electrophile (E⁺), forming a resonance-stabilized oxonium ion intermediate. Deprotonation of this intermediate by a weak base regenerates the carbonyl group, yielding the α-substituted product. libretexts.org

Table 1: Examples of Electrophilic Additions to Enols

| Electrophile (E⁺) | Reaction Type | Intermediate | Final Product (from 4'-methylacetophenone) |

|---|---|---|---|

| H⁺ (or D⁺) | Protonation / Deuteration | Oxonium ion | 4'-Methylacetophenone (B140295) (or α-deuterated version) |

| X₂ (e.g., Br₂, Cl₂) | Halogenation | Halonium ion / Oxonium ion | α-Halo-4'-methylacetophenone |

Protonation of the enol form is the microscopic reverse of the final step in acid-catalyzed enol formation and represents the key step in the tautomerization back to the more thermodynamically stable keto form, 4'-methylacetophenone. libretexts.org This process is a cornerstone of its chemistry and can be catalyzed by even trace amounts of acid or base. wikipedia.org

Under acidic conditions, the α-carbon of the enol double bond is protonated, forming a resonance-stabilized cation which then loses the hydroxyl proton to yield the ketone. libretexts.org This process is kinetically controlled, with the proton typically adding to the less sterically hindered face of the double bond. nih.govacs.org

The dynamic nature of this equilibrium allows for the exchange of α-hydrogens for deuterium (B1214612) when the parent ketone is treated with D₂O in the presence of an acid or base catalyst. libretexts.orgyoutube.com The enol or enolate intermediate forms, and its α-carbon is then deuterated by the solvent (D₂O). masterorganicchemistry.comstackexchange.com The rate of this exchange provides insight into the kinetics of enolization. The kinetic isotope effect observed in these reactions, where deuteration can affect reaction rates, underscores the importance of proton transfer in the tautomerization mechanism. wikipedia.orgresearchgate.net The formation of the planar, achiral enol intermediate during this process leads to racemization if the α-carbon is a stereocenter. jove.comlibretexts.org

Role as a Key Intermediate in Carbon-Carbon Bond Forming Reactions

As a potent carbon nucleophile, this compound and its corresponding enolate are central to many essential carbon-carbon bond-forming reactions in organic synthesis. alchem.ie

In aldol-type reactions, this compound (under acidic conditions) or its more nucleophilic conjugate base, the enolate (under basic conditions), attacks a carbonyl electrophile, such as an aldehyde or another ketone. utexas.edu This reaction is fundamental for constructing larger molecules. utexas.edu The attack of the α-carbon on the electrophilic carbonyl carbon forms a new C-C bond, resulting in a β-hydroxy ketone (an aldol (B89426) adduct). This adduct can subsequently undergo dehydration, often promoted by heat or catalysis, to yield an α,β-unsaturated ketone, such as a chalcone.

The reaction of this compound with halogens like bromine (Br₂) or chlorine (Cl₂) is a classic example of its nucleophilic reactivity. chemistrysteps.compressbooks.pub This reaction proceeds via electrophilic addition of the halogen to the electron-rich enol double bond. masterorganicchemistry.com

Under acidic catalysis, the mechanism involves the following steps:

Enol Formation: The ketone (4'-methylacetophenone) tautomerizes to its enol form, this compound. This is often the rate-determining step. chemistrysteps.com

Nucleophilic Attack: The α-carbon of the enol attacks the diatomic halogen (e.g., Br₂), breaking the Br-Br bond and forming a C-Br bond. masterorganicchemistry.com This creates a resonance-stabilized oxonium ion intermediate.

Deprotonation: A weak base (like water or the halide ion) removes the proton from the hydroxyl group to regenerate the carbonyl and yield the final α-haloketone product. masterorganicchemistry.comlibretexts.org

A key feature of acid-catalyzed halogenation is that the reaction typically stops after a single halogenation. pressbooks.publibretexts.org The introduction of an electron-withdrawing halogen atom on the α-carbon deactivates the carbonyl group towards further protonation, which is required to form the enol for the next reaction cycle. pressbooks.pub

The nucleophilicity of the enol or enolate of 4'-methylacetophenone allows it to participate in other important C-C bond-forming reactions, most notably conjugate additions like the Michael reaction. wikipedia.orgmasterorganicchemistry.com

In the Michael addition, an enolate (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org For this compound, its enolate can be generated under basic conditions and then used to attack a Michael acceptor. The mechanism involves the nucleophilic attack of the enolate's α-carbon at the β-carbon of the unsaturated system. masterorganicchemistry.com This 1,4-addition results in the formation of a new enolate, which is then protonated to give the final adduct, a 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com This reaction is a powerful and widely used method for building complex molecular frameworks. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-dicarbonyl compound |

| 4'-Methylacetophenone |

| α,β-unsaturated ketone |

| α-Halo-4'-methylacetophenone |

| Aldehyde |

| β-Hydroxy ketone |

| Bromine |

| Chalcone |

| Chlorine |

| Ketone |

| Michael acceptor |

Advanced Analytical and Spectroscopic Characterization of Aryl Ethenols

Spectroscopic Techniques for Direct Observation of Transient Enols

The direct detection of transient enols is reliant on techniques that can generate the species in situ and probe its properties on a very short timescale, typically ranging from femtoseconds to milliseconds.

Time-resolved infrared (TRIR) spectroscopy is a powerful "pump-probe" technique used to study the structural dynamics of molecules following photoexcitation. A short laser pulse (the pump) initiates a photochemical reaction, such as the photoenolization of a ketone, and a subsequent, time-delayed infrared pulse (the probe) records the vibrational spectrum of the transient species formed. By varying the delay time between the pump and probe pulses, a series of time-resolved spectra can be obtained, providing a "movie" of the molecular vibrations as the reaction proceeds.

For an aryl ethenol like 1-(4-Methylphenyl)ethenol, TRIR would be instrumental in identifying key vibrational modes that are characteristic of the enol structure. The most prominent of these would be the O-H stretching vibration, typically observed in the 3500-3650 cm⁻¹ region, and the C=C stretching vibration of the enol double bond, expected around 1650 cm⁻¹. The appearance of these bands, coupled with the simultaneous decay of the carbonyl (C=O) stretch of the precursor ketone (around 1685 cm⁻¹ for 4'-methylacetophenone), provides definitive evidence for the formation of the enol.

Ultrafast transient absorption (TA) spectroscopy is another pump-probe technique that provides information about the electronic properties of transient species. nih.gov In a typical TA experiment, a femtosecond or picosecond laser pump pulse excites the sample, and a delayed, broadband "white light" probe pulse measures the change in absorbance of the sample as a function of wavelength and time. youtube.comnih.gov The resulting data, ΔA(λ,τ), reveals the absorption spectra of excited states and transient intermediates, such as enols. nih.gov

Upon photoexcitation, an aryl ketone like 4'-methylacetophenone (B140295) can form its enol tautomer, this compound. This transient enol will have a distinct electronic absorption spectrum compared to its parent ketone. TA spectroscopy can track the formation of the enol by the appearance of its characteristic absorption bands and monitor its decay as it tautomerizes back to the more stable keto form. bris.ac.uk The high time resolution of this technique, often in the sub-picosecond range, allows for the observation of the very initial events following light absorption, including the population of excited singlet and triplet states that may precede enol formation. nih.gov

The data obtained from TA spectroscopy can be used to construct a detailed kinetic model of the photoenolization process, identifying the lifetimes of various excited states and the timescale of enol formation and decay.

Laser flash photolysis (LFP) is a versatile technique for generating and studying transient intermediates with lifetimes in the nanosecond to millisecond range. ru.ac.za The method involves exciting a precursor molecule with a short, intense pulse of light from a laser. ru.ac.za This "flash" generates a relatively high concentration of a transient species, whose subsequent reactions can be monitored over time, typically by absorption spectroscopy. truman.edu

For the study of this compound, its keto tautomer, 4'-methylacetophenone, would be used as the precursor. The Norrish Type II reaction is a common photochemical pathway for generating enols from ortho-alkyl substituted aryl ketones. msu.edu Upon absorption of UV light, the ketone undergoes intramolecular hydrogen abstraction from the ortho-methyl group, forming a biradical intermediate which then converts to the enol. msu.edu

LFP allows for the direct observation of the enol's absorption spectrum and enables precise measurement of its ketonization kinetics under various conditions (e.g., in different solvents or buffer solutions). muni.cz The rate of decay of the enol's absorbance signal provides the rate constant for its conversion back to the ketone. Studies on the parent compound, acetophenone (B1666503), have successfully used this technique to generate and characterize its enol, determining its pKa and the keto-enol equilibrium constant in aqueous solution. acs.orgacs.org These kinetic studies provide fundamental insights into the stability and reactivity of aryl enols. muni.cz

| Technique | Timescale | Information Obtained | Application to this compound |

| Time-Resolved IR (TRIR) | Picoseconds to microseconds | Vibrational spectra of transients | Direct detection of O-H and C=C stretches, confirming enol structure. |

| Ultrafast Transient Absorption | Femtoseconds to nanoseconds | Electronic spectra of transients | Monitoring formation and decay kinetics of the enol and its precursor excited states. |

| Laser Flash Photolysis (LFP) | Nanoseconds to seconds | Electronic spectra and kinetics | Measuring the rate of ketonization (enol decay) under various conditions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis

While time-resolved techniques are essential for observing transient enols directly, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for analyzing the position of the keto-enol tautomeric equilibrium, especially in cases where the enol form has some degree of stability.

Quantitative ¹H NMR spectroscopy is a powerful method for determining the relative concentrations of tautomers in solution, provided that the rate of interconversion between the keto and enol forms is slow on the NMR timescale. asu.eduthermofisher.com For the this compound / 4'-methylacetophenone system, separate and distinct signals for each tautomer would be observed in the ¹H NMR spectrum.

The keto form (4'-methylacetophenone) would be characterized by a singlet for the acetyl methyl protons (CH₃-C=O) typically around 2.6 ppm and aromatic signals in the 7.2-7.9 ppm range. The enol form (this compound) would display characteristic signals for the vinylic protons (=CH₂) and the hydroxyl proton (-OH). By carefully integrating the area under specific, non-overlapping peaks corresponding to each tautomer, their relative populations can be determined. oregonstate.edu

The equilibrium constant, Keq = [Enol]/[Keto], can be calculated directly from the integration values. oregonstate.edu For instance, the ratio of the integral of an enol vinylic proton to the integral of the ketoform's acetyl methyl protons (adjusted for the number of protons each signal represents) would yield the equilibrium ratio.

Studies on substituted acetophenones have shown that the position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. acs.orgscirp.org Generally, the keto form is overwhelmingly favored for simple acetophenones in most solvents. masterorganicchemistry.com

Table: Keto-Enol Equilibrium Data for Acetophenone Analogs in Aqueous Solution

| Compound | Substituent | Keq ([Enol]/[Keto]) |

| Acetophenone | H | 5.9 x 10⁻⁹ |

| 4'-Methoxyacetophenone | 4-OCH₃ | 2.5 x 10⁻⁸ |

| 4'-Methylacetophenone | 4-CH₃ | 1.5 x 10⁻⁸ |

| 4'-Chloroacetophenone | 4-Cl | 1.1 x 10⁻⁸ |

| 4'-Nitroacetophenone | 4-NO₂ | 1.0 x 10⁻⁷ |

Data adapted from related studies on substituted acetophenones. The values illustrate the influence of substituents on the equilibrium constant.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of NMR signals and the complete structural elucidation of molecules, including tautomeric forms. youtube.com For a mixture of this compound and its keto tautomer, several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the enol form, a COSY spectrum would show correlations between the two geminal vinylic protons. In the keto form, it would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). nih.gov This is crucial for assigning carbon signals. For this compound, it would definitively link the vinylic proton signals to the sp²-hybridized terminal carbon of the double bond (δ ≈ 110-120 ppm) and distinguish it from the quaternary sp² carbon bearing the hydroxyl group (δ ≈ 140-150 ppm). For the keto form, it would connect the acetyl methyl protons to their corresponding carbon (δ ≈ 26 ppm). nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). youtube.com This is extremely powerful for piecing together the carbon skeleton. For the enol tautomer, an HMBC spectrum would show a correlation from the hydroxyl proton to the two sp² carbons of the double bond. For the keto tautomer, a key correlation would be observed from the acetyl methyl protons to the carbonyl carbon (δ ≈ 197 ppm), providing unequivocal evidence for the keto structure. nih.govrsc.org

By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals for both the keto and enol tautomers of this compound can be achieved, confirming the structure of each species present in the equilibrium mixture.

Mass Spectrometry for Tautomer Identification and Differentiation

Mass spectrometry has proven to be a valuable tool for the identification and differentiation of tautomers, such as the keto-enol forms of this compound. This technique allows for the analysis of tautomers in the gas phase, which minimizes the influence of solvents and other intermolecular interactions that can affect the tautomeric equilibrium. researchgate.netunlp.edu.ar The key principle behind using mass spectrometry for this purpose is that different tautomers, being distinct chemical species, will often exhibit unique fragmentation patterns upon ionization.

While the molecular ions of tautomers will have the same mass-to-charge ratio (m/z), the arrangement of atoms in each isomer influences how the ion fragments. These differences in fragmentation can serve as fingerprints to identify the presence of each tautomer in a sample. It has been observed in the study of various keto-enol systems that the interconversion between tautomeric forms in the gas phase after electron impact ionization is often insignificant. conicet.gov.ar This lack of interconversion is crucial as it means the resulting mass spectrum is a true representation of the tautomeric mixture introduced into the instrument.

For this compound and its keto tautomer, 1-(4-methylphenyl)ethanone, we can anticipate distinct fragmentation pathways.

1-(4-methylphenyl)ethanone (Keto Form):

The mass spectrum of 1-(4-methylphenyl)ethanone is well-documented. The molecular ion peak is observed at m/z 134. A prominent fragmentation pathway for aryl ketones is the alpha-cleavage of the acyl group. This results in the formation of a stable acylium ion. For 1-(4-methylphenyl)ethanone, this would be the 4-methylbenzoyl cation.

[M] +• at m/z 134

[M - CH₃] + at m/z 119 (corresponding to the 4-methylbenzoyl cation)

Further fragmentation of the 4-methylbenzoyl cation can lead to the loss of carbon monoxide (CO), resulting in a peak at m/z 91, which corresponds to the tropylium (B1234903) ion.

Interactive Data Table: Major Fragments of 1-(4-methylphenyl)ethanone

| Fragment Ion | m/z | Relative Abundance |

| [C₉H₁₀O]⁺• | 134 | Moderate |

| [C₈H₇O]⁺ | 119 | High |

| [C₇H₇]⁺ | 91 | Moderate |

This compound (Enol Form):

[M] +• at m/z 134

[M - H] + at m/z 133

Loss of the hydroxyl radical (•OH) could lead to a fragment at m/z 117.

Cleavage of the vinylic C-O bond could also contribute to the ion at m/z 119, similar to the keto form, through rearrangement.

The differentiation between the two tautomers would rely on the relative intensities of shared fragment ions and the presence of unique fragments. For instance, a more intense peak at m/z 133 might be indicative of the enol form.

Challenges and Methodological Advancements in Unstable Intermediate Characterization

The characterization of unstable intermediates like aryl ethenols presents significant challenges due to their high reactivity and short lifetimes. These molecules readily tautomerize to their more stable keto forms, making their isolation and analysis difficult using conventional spectroscopic techniques.

Challenges:

Instability and Short Lifetime: Aryl ethenols are transient species that quickly convert to their corresponding ketones. This rapid isomerization makes it difficult to maintain a sufficient concentration for analysis by many standard spectroscopic methods.

Coexistence of Tautomers: Samples often contain a mixture of both the enol and keto forms, leading to overlapping spectral signals that can be difficult to deconvolute and assign to the correct species.

Matrix Effects: The tautomeric equilibrium is highly sensitive to the surrounding environment, including solvent polarity, pH, and temperature. This means that the observed ratio of tautomers may not reflect the intrinsic properties of the molecule.

Methodological Advancements:

To overcome these challenges, a range of advanced and often hyphenated analytical techniques have been developed and applied to the study of unstable intermediates.

In Situ Spectroscopy: Techniques such as in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for the characterization of reactive species directly in the reaction medium without the need for isolation.

Advanced Mass Spectrometry Techniques: The development of soft ionization techniques in mass spectrometry has been crucial for studying unstable molecules. These methods minimize fragmentation during the ionization process, allowing for the observation of the intact molecular ion of the transient species. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the mass-selected molecular ion of the enol, providing structural information that can confirm its identity.

Infrared Ion Spectroscopy (IRIS): This powerful technique combines mass spectrometry with infrared spectroscopy. Ions of a specific mass-to-charge ratio are isolated in the gas phase and then irradiated with an infrared laser. The resulting vibrational spectrum is highly specific and can provide unambiguous structural identification of the isolated ion, making it an ideal tool for distinguishing between tautomers.

Hyphenated Techniques: The coupling of separation techniques with sensitive spectroscopic detectors, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can be employed to separate the tautomers before their detection. nist.gov While challenging for rapidly equilibrating systems, with careful optimization of chromatographic conditions and fast detection, it is sometimes possible to observe both tautomeric forms.

These methodological advancements are continually pushing the boundaries of what is possible in the characterization of fleeting chemical species like this compound, providing deeper insights into their structure, reactivity, and the dynamics of their tautomeric transformations.

Computational Chemistry and Theoretical Investigations of 1 4 Methylphenyl Ethenol Systems

Quantum Chemical Approaches for Enol-Keto Tautomerism

Quantum chemical methods are fundamental to studying the tautomeric relationship between 1-(4-Methylphenyl)ethenol and its keto counterpart. These approaches calculate the electronic structure of molecules to predict their stability, geometry, and other properties from first principles.

Density Functional Theory (DFT) has become a primary tool for investigating keto-enol tautomerism due to its favorable balance of computational cost and accuracy. DFT calculations consistently show that for simple aromatic ketones like 4-methylacetophenone, the keto form is significantly more stable than the enol form, this compound. orientjchem.orgscirp.org

Studies on analogous systems, such as acetophenone (B1666503) and other substituted ketones, reveal that the energy difference between the keto and enol tautomers in the gas phase is substantial. orientjchem.orgdiva-portal.org The keto form is typically favored by more than 10 kcal/mol. orientjchem.org This energy difference is a key determinant of the equilibrium position, which lies overwhelmingly toward the ketone.

DFT geometry optimizations predict distinct structural differences between the tautomers. For 4-methylacetophenone (the keto form), calculations show a characteristic carbon-oxygen double bond (C=O) and a carbon-carbon single bond connecting the carbonyl group to the methyl group. In contrast, the optimized structure of this compound features a carbon-carbon double bond (C=C) in the vinyl group and a carbon-oxygen single bond (C-OH). The presence of the electron-donating 4-methyl group on the phenyl ring influences the electronic distribution and bond lengths through resonance and inductive effects, but does not alter the fundamental stability preference for the keto form. rsc.org

Interactive Table: Calculated Relative Energies of 4-Methylacetophenone Tautomers

| Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) |

| 4-Methylacetophenone (Keto) | B3LYP/6-31+G(d) | Gas | 0.00 (Reference) |

| This compound (Enol) | B3LYP/6-31+G(d) | Gas | +13.8 |

| 4-Methylacetophenone (Keto) | B3LYP/6-31+G(d) | Water (PCM) | 0.00 (Reference) |

| This compound (Enol) | B3LYP/6-31+G(d) | Water (PCM) | +15.2 |

Note: Data are representative values based on DFT calculations for similar aromatic ketones and illustrate the typical energy differences and solvent effects. orientjchem.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to studying molecular systems. These calculations corroborate the findings of DFT, confirming the superior thermodynamic stability of the keto tautomer over the enol form. nih.gov

These methods are particularly useful for probing the electronic properties of the tautomers. Calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) differ significantly between the two forms. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Generally, the enol form, with its C=C double bond, has a smaller HOMO-LUMO gap compared to the keto form, suggesting it is more kinetically reactive toward electrophiles. scirp.org

The dipole moment is another important electronic property. The keto form (4-methylacetophenone) is typically more polar than the enol form (this compound). missouri.edu This difference in polarity is crucial for understanding how solvents interact with and stabilize each tautomer, which in turn affects the equilibrium position. missouri.edu

Interactive Table: Calculated Electronic Properties of Tautomers

| Property | 4-Methylacetophenone (Keto) | This compound (Enol) |

| HOMO Energy | ~ -6.8 eV | ~ -5.9 eV |

| LUMO Energy | ~ -1.5 eV | ~ -1.1 eV |

| HOMO-LUMO Gap | ~ 5.3 eV | ~ 4.8 eV |

| Dipole Moment | ~ 3.0 D | ~ 1.5 D |

Note: Values are illustrative and based on typical ab initio and DFT calculations for aromatic ketones in the gas phase.

Modeling Reaction Pathways and Transition States

Computational chemistry is uniquely suited to mapping the entire energy landscape of a chemical reaction, including the high-energy transition states that are impossible to isolate experimentally. This allows for a detailed understanding of the reaction mechanism.

The direct interconversion between 4-methylacetophenone and this compound in the gas phase, without a catalyst, is computationally modeled as an intramolecular 1,3-proton transfer. This process proceeds through a highly strained, four-membered ring transition state where the hydrogen atom is transferred from the methyl carbon to the carbonyl oxygen. orientjchem.org

DFT calculations consistently predict a very high activation energy barrier for this uncatalyzed mechanism, often in the range of 40-60 kcal/mol. orientjchem.orgresearchgate.net This high barrier confirms that spontaneous tautomerization is an extremely slow process. researchgate.net The reaction is crucial in the hydrogenation of acetophenone, where the formation of the enol is a key intermediate step. figshare.com Ionization of the molecule has been shown in theoretical studies of acetophenone to lower the activation energies for tautomerization. diva-portal.org

Computational models are highly effective at predicting how the reaction environment (solvent) and minor structural changes (substituents) influence the tautomerization process.

Substituent Effects: The methyl group at the para-position of the phenyl ring in this compound is an electron-donating group. Theoretical studies show that such groups can slightly stabilize the enol tautomer by donating electron density into the conjugated π-system. However, this stabilizing effect is generally small and does not overcome the inherent preference for the keto form. rsc.org

Solvent Effects: Solvents can dramatically alter both the thermodynamics (equilibrium position) and kinetics (reaction rate) of tautomerization. Computational studies typically model solvent effects using implicit continuum models (like PCM or SMD) or by including explicit solvent molecules in the calculation. compchemhighlights.orgmiami.edursc.org

Equilibrium: Because the keto tautomer is generally more polar than the enol, polar solvents tend to stabilize the keto form more effectively, shifting the equilibrium even further toward 4-methylacetophenone. orientjchem.orgmissouri.edu

Kinetics: Solvents can offer alternative, lower-energy pathways for the proton transfer. Protic solvents like water or alcohols can act as a proton shuttle, forming a hydrogen-bonded bridge between the α-carbon and the carbonyl oxygen. This solvent-assisted mechanism avoids the strained four-membered transition state of the intramolecular pathway, significantly lowering the activation barrier and increasing the rate of tautomerization. acs.orgresearchgate.net Aprotic polar solvents also lower the barrier compared to the gas phase, but the effect is often less pronounced than with protic solvents. orientjchem.org

Interactive Table: Calculated Activation Barriers for Tautomerization

| Mechanism | Medium | Typical Activation Barrier (kcal/mol) |

| Intramolecular Transfer | Gas Phase | 45-60 |

| Intramolecular Transfer | Cyclohexane (aprotic) | ~31 |

| Intramolecular Transfer | Water (protic, implicit) | ~31 |

| Water-Assisted Transfer | Water (protic, explicit) | 15-25 |

Note: Values are representative for simple ketones based on various DFT studies and illustrate the significant catalytic effect of protic solvents. orientjchem.orgacs.org

Application of Molecular Dynamics Simulations to Enol Intermediates

While quantum chemical calculations are excellent for studying static properties and single reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD is particularly valuable for understanding the role of the solvent and the transient existence of intermediates like enols.

Ab initio molecular dynamics (AIMD), which calculates forces from quantum mechanics at each step, can be used to simulate the tautomerization reaction in a box of explicit solvent molecules. researchgate.netnih.gov Such simulations can reveal the detailed, step-by-step mechanism of solvent-assisted proton transfer, showing how a chain of hydrogen-bonded water molecules can cooperate to move the proton from the carbon to the oxygen. researchgate.netnih.gov These simulations confirm that the deprotonation of the carbon is often the rate-limiting step. researchgate.netnih.gov

Classical MD simulations, using pre-parameterized force fields, can be run for longer timescales to study the behavior of the this compound intermediate once formed. researchgate.net These simulations can characterize the solvation shell around the enol, detailing the specific hydrogen-bonding interactions between the enol's hydroxyl group and surrounding solvent molecules. This provides a microscopic picture of how the solvent stabilizes the transient enol and mediates its subsequent reactions. The lifetime and diffusion of the enol within the solvent can also be modeled, providing a more complete understanding of its role as a reactive intermediate in solution. nih.gov

Synthetic Utility and Emerging Applications of Aryl Ethenols and Their Enolates

Enols/Enolates as Versatile Building Blocks in Complex Organic Synthesis

Enols and their corresponding deprotonated forms, enolates, are fundamental reactive intermediates in organic chemistry. 1-(4-Methylphenyl)ethenol is the enol form of 4'-methylacetophenone (B140295), existing in a tautomeric equilibrium that heavily favors the keto form under normal conditions. wikipedia.orglibretexts.orgfiveable.me The synthetic utility of this ethenol is realized through the generation of its enolate, which serves as a potent carbon nucleophile. The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, allowing it to react with a wide range of electrophiles, primarily at the carbon atom. masterorganicchemistry.comwikipedia.org This reactivity is the foundation for numerous critical bond-forming reactions.

Strategies for Carbon-Carbon Bond Formation

The enolate derived from 4'-methylacetophenone is a versatile precursor for constructing new carbon-carbon bonds, a cornerstone of molecular synthesis. cambridge.orgnih.gov Key strategies include alkylation, acylation, and aldol (B89426) condensation reactions. In these processes, the enolate attacks an electrophilic carbon center, leading to the formation of more complex molecular architectures. vanderbilt.edupharmacy180.com

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new C-C bond at the α-position. This method is crucial for introducing alkyl chains to the aryl ketone framework. masterorganicchemistry.com

Aldol Condensation: A classic C-C bond-forming reaction where the enolate adds to an aldehyde or another ketone. For instance, the enolate of 4'-methylacetophenone can react with aldehydes like 4-bromobenzaldehyde (B125591) in a crossed aldol condensation to produce β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones. brainly.com

Acylation: Reaction with acylating agents, such as acyl chlorides or N-acylbenzotriazoles, allows for the synthesis of 1,3-diketones. organic-chemistry.org These diketones are valuable synthetic intermediates themselves.

Below is a table illustrating potential carbon-carbon bond-forming reactions utilizing the enolate of 4'-methylacetophenone.

| Reaction Type | Electrophile Example | Product Class |

| Alkylation | Methyl Iodide | α-Alkylated Ketone |

| Aldol Addition | Benzaldehyde | β-Hydroxy Ketone |

| Aldol Condensation | Benzaldehyde | α,β-Unsaturated Ketone |

| Acylation | Benzoyl Chloride | β-Diketone |

Diastereo- and Enantioselective Transformations utilizing Enolates

Controlling stereochemistry is a central challenge in modern organic synthesis. The planar nature of the enolate derived from 4'-methylacetophenone means that its reaction with a prochiral electrophile can generate a new stereocenter. Achieving high levels of diastereo- and enantioselectivity in these transformations is a significant area of research. nih.gov

Strategies to achieve this control include:

Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the ketone substrate can direct the approach of the electrophile to one face of the enolate, leading to a diastereoselective outcome. uwo.ca

Catalytic Asymmetric Methods: Employing a substoichiometric amount of a chiral catalyst, such as a chiral metal complex or an organocatalyst, can create a chiral environment around the reacting species. mdpi.comtcichemicals.com This approach is highly atom-economical and has been successfully applied to the enantioselective alkylation and arylation of ketone enolates. bohrium.comwiley-vch.de For example, palladium-catalyzed asymmetric allylic alkylation of ketone enolates has been developed using chiral phosphinooxazoline (PHOX) ligands. wiley-vch.deresearchgate.net

The table below summarizes general approaches for stereoselective transformations involving ketone enolates.

| Method | Controlling Agent | Typical Outcome |

| Chiral Auxiliary | (R)- or (S)-prolinol derivatives | Diastereoselective alkylation |

| Metal Catalysis | Chiral Ligand (e.g., BINAP, PHOX) | Enantioselective alkylation, arylation, aldol reaction |

| Organocatalysis | Chiral Amine or Acid | Enantioselective aldol or Michael reactions |

Methodologies for Kinetic and Thermodynamic Stabilization of Ethenols in Synthetic Contexts

While the enol form, this compound, is generally unstable relative to its keto tautomer, its transient existence is crucial for reactivity. wikipedia.orgquora.com The stabilization and selective formation of its corresponding enolate are key to its synthetic application. The regioselectivity of enolate formation from an unsymmetrical ketone is governed by either kinetic or thermodynamic control. udel.eduscribd.com Although 4'-methylacetophenone can only form one enolate, understanding these principles is vital for related substituted aryl ketones.

Kinetic Enolate: Formed by the rapid removal of the most sterically accessible α-proton. This process typically employs a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). fiveable.meyoutube.com The reaction is irreversible under these conditions, trapping the less stable but more rapidly formed enolate. udel.edu

Thermodynamic Enolate: Formed under conditions that allow for equilibrium between the ketone and its possible enolates. This requires a weaker base (where the pKa of the conjugate acid is closer to that of the ketone), a protic solvent, or higher temperatures. fiveable.meuwindsor.ca These reversible conditions allow the system to settle on the most thermodynamically stable enolate, which is typically the one with the more substituted double bond. youtube.com

Factors that can stabilize the enol form itself include extended conjugation and intramolecular hydrogen bonding. libretexts.orgfiveable.mequora.com For this compound, the aryl group provides some conjugative stabilization. libretexts.org

| Control | Conditions | Resulting Enolate (for unsymmetrical ketones) |

| Kinetic | Strong, bulky base (e.g., LDA), Aprotic solvent (e.g., THF), Low temperature (-78 °C) | Less substituted, formed faster |

| Thermodynamic | Weaker base (e.g., NaOEt), Protic solvent (e.g., EtOH), Higher temperature | More substituted, more stable |

Surface-Mediated Stabilization of Enols

A fascinating method for stabilizing otherwise transient enols involves their adsorption onto surfaces. Studies on acetophenone (B1666503), a close structural analog of 4'-methylacetophenone, have provided atomistic-level insights into this phenomenon on a Platinum (Pt(111)) surface. researchgate.net It was found that the enol form can be effectively stabilized through the formation of a ketone-enol dimer. researchgate.net In this arrangement, the enol molecule is stabilized via hydrogen bonding with the carbonyl group of an adjacent ketone molecule. researchgate.net This surface-mediated interaction provides a pathway for enol formation and stabilization that does not rely on bulk solution conditions. acs.orgacs.org This mechanism suggests that on catalytically active metal surfaces, the local concentration and orientation of molecules can create microenvironments where the enol tautomer, such as this compound, can have a longer lifetime and participate in surface-catalyzed reactions. researchgate.netacs.org

Future Directions in the Exploitation of Aryl Ethenol Chemistry

The chemistry of aryl ethenols, accessed via their enolates, continues to be a vibrant area of research with significant potential for future development. Advances are expected to focus on the creation of more powerful and selective catalytic systems to control their reactivity.

One major frontier is the continued development of novel catalytic asymmetric reactions. mdpi.comtcichemicals.com The integration of different catalytic modes, such as combining organocatalysis with metal catalysis or photoredox catalysis, is opening pathways to previously inaccessible transformations. acs.org These synergistic approaches could enable highly enantioselective C-C bond formations involving aryl ketone enolates under milder conditions.

Furthermore, new strategies for the transformation of aryl ketones via C-C bond activation are emerging. nih.govnih.gov These methods could use the enolate or related intermediates derived from compounds like 4'-methylacetophenone as synthons for a broader range of products beyond simple α-functionalization, including biaryls and aryl nitriles. nih.gov The application of these advanced enolate-based strategies in the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products, represents another promising direction, allowing for the rapid diversification of valuable chemical scaffolds.

Q & A

Q. What are the established laboratory synthesis routes for 1-(4-Methylphenyl)ethanol, and what are their advantages?

1-(4-Methylphenyl)ethanol can be synthesized via three primary methods:

- Grignard Reaction : Reacting p-tolylmagnesium bromide with acetaldehyde in ether solvents yields high purity and efficiency (80–90% yields) under controlled conditions .

- Ketone Reduction : Sodium-mediated reduction of 4-methylacetophenone in ethanol produces the alcohol, though this method may require post-reaction purification to remove residual ketone .

- Biocatalytic Reduction : Using Daucus carota (carrot) cells, 4-methylacetophenone is enantioselectively reduced to (S)-1-(4-Methylphenyl)ethanol with >90% enantiomeric excess (ee) under mild aqueous conditions .

Key Considerations: Grignard offers scalability, while biocatalysis provides chirality control.

Q. Which physicochemical properties are critical for experimental handling and stability?

- Solubility : Slightly water-soluble (logP ~2.1), requiring polar aprotic solvents (e.g., DMSO) for biological assays .

- Stability : Degrades under strong acidic/alkaline conditions or prolonged UV exposure. Store at 4°C in inert atmospheres to prevent oxidation to 4-methylacetophenone .

- Density : 0.980–0.990 g/cm³, necessitating precise volumetric measurements in reactions .

Q. How can structural purity and enantiomeric composition be validated?

- Chromatography : HPLC or GC-MS with chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers .

- Spectroscopy : ¹H/¹³C NMR confirms hydroxyl (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). X-ray crystallography resolves absolute configuration .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high ee in biocatalytic routes?

- Exogenous Agents : Adding ethanol or glucose to D. carota cultures enhances NADPH regeneration, improving ee from 85% to 95% .

- Substrate Loading : Maintain ≤10 mM 4-methylacetophenone to avoid cell toxicity and byproduct formation .

- Immobilization : Encapsulating cells in alginate beads increases catalyst reusability (5+ cycles) without significant activity loss .

Q. What experimental strategies address contradictions in reported reaction yields or biological activity?

- Reproducibility Checks : Standardize catalyst purity (e.g., Grignard reagent freshness) and reaction conditions (temperature, solvent dryness) .

- Meta-Analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., trace metal contaminants in reduction reactions) .

- Biological Assays : Validate antimicrobial activity (e.g., against Pseudomonas aeruginosa) with standardized MIC protocols to resolve potency discrepancies .

Q. How can computational modeling predict biological interactions or reaction mechanisms?

- Docking Studies : Use AutoDock Vina to simulate binding to bacterial efflux pumps (e.g., MexB), identifying hydrophobic interactions with the 4-methylphenyl group .

- MD Simulations : Analyze solvent effects on stability; aqueous MD shows rapid hydroxyl group solvation, aligning with its limited water solubility .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with antioxidant activity using Hammett constants .

Q. What methodologies are recommended for studying cellular effects given limited prior data?

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with dose ranges of 10–500 µM to establish safe thresholds .

- Transcriptomics : RNA-seq profiling after exposure can reveal pathways affected (e.g., oxidative stress response genes like Nrf2) .

- Metabolomics : LC-MS-based tracking of 1-(4-Methylphenyl)ethanol metabolites identifies potential bioactive derivatives .

Q. How can reaction pathways be analyzed to minimize byproducts during oxidation or substitution?

- In Situ Monitoring : Use FTIR to detect carbonyl formation (C=O stretch at ~1700 cm⁻¹) during oxidation with KMnO₄, optimizing stoichiometry to prevent over-oxidation .

- Catalyst Screening : Test transition metals (e.g., Pd/C vs. RuCl₃) for selective halogenation, reducing side products like diaryl ethers .

- Kinetic Studies : Plot time-course data for substitution reactions (e.g., with SOCl₂) to identify rate-limiting steps and ideal quenching points .

Q. Tables for Key Data

| Synthesis Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Grignard Reaction | 85–90 | N/A | Scalability, high purity |

| Biocatalysis (D. carota) | 70–75 | >90 | Chirality control |

| Sodium Reduction | 60–70 | N/A | Low-cost reagents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.